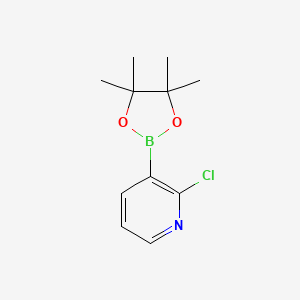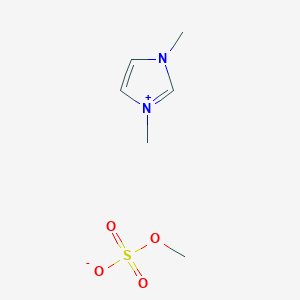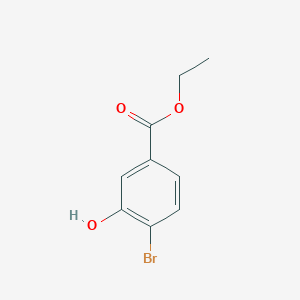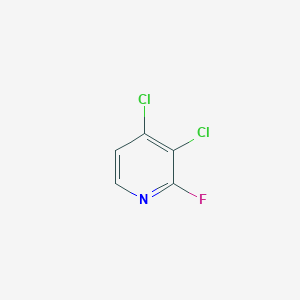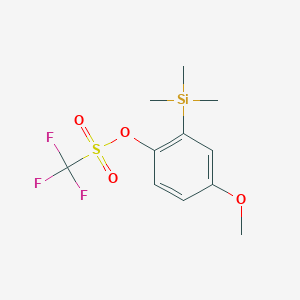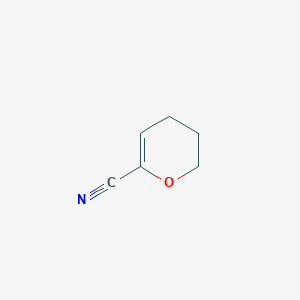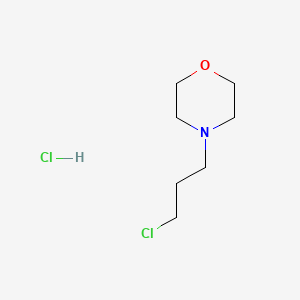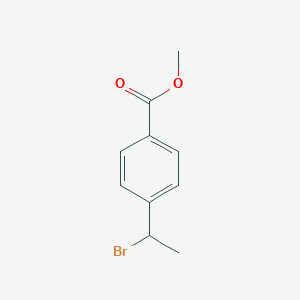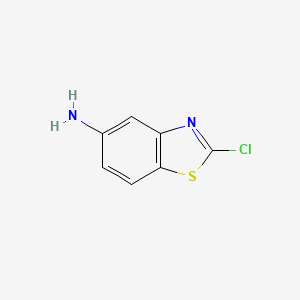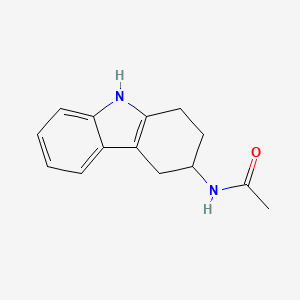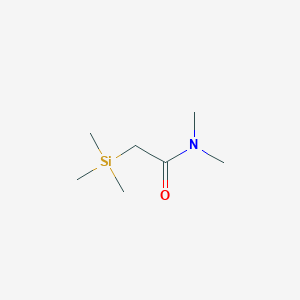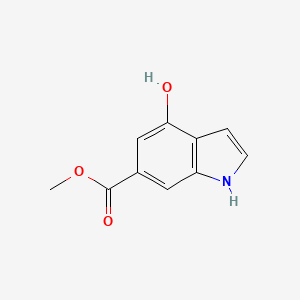
Methyl 4-hydroxy-1H-indole-6-carboxylate
Descripción general
Descripción
“Methyl 4-hydroxy-1H-indole-6-carboxylate” is a chemical compound with the CAS Number: 77140-48-8 . It has a molecular weight of 191.19 and its linear formula is C10H9NO3 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxy-1H-indole-6-carboxylate” consists of a benzene ring fused to a pyrrole ring, which is a characteristic structure of indole compounds . The compound also contains a carboxylate group attached to the 6-position and a hydroxy group attached to the 4-position of the indole ring .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-hydroxy-1H-indole-6-carboxylate” are not available, indole derivatives are known to undergo a variety of chemical reactions. These include electrophilic substitution at the C3 position, nucleophilic substitution at the nitrogen atom, and reactions involving the carboxylate and hydroxy groups .Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-1H-indole-6-carboxylate” is a solid compound . It has a boiling point of 435.5°C at 760 mmHg and a melting point of 148-149°C . The compound is sealed in dry and stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
- Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Tryptophan Dioxygenase Inhibitors
- Scientific Field : Biochemistry
- Application Summary : Indole derivatives are used as tryptophan dioxygenase inhibitors .
- Methods of Application : The methods of application are not specified in the source .
- Results or Outcomes : The results or outcomes are not specified in the source .
Potential Anticancer Immunomodulators
- Scientific Field : Oncology
- Application Summary : Pyridyl-ethenyl-indoles, which can be synthesized from indole derivatives, are being studied as potential anticancer immunomodulators .
- Methods of Application : The methods of application are not specified in the source .
- Results or Outcomes : The results or outcomes are not specified in the source .
Inhibitors of Hepatitis C Virus NS5B Polymerase
- Scientific Field : Virology
- Application Summary : Indole derivatives are used as inhibitors of hepatitis C virus NS5B polymerase .
- Methods of Application : The methods of application are not specified in the source .
- Results or Outcomes : The results or outcomes are not specified in the source .
Inhibitor of Botulinum Neurotoxin
- Scientific Field : Toxicology
- Application Summary : Indole derivatives are used as inhibitors of botulinum neurotoxin .
- Methods of Application : The methods of application are not specified in the source .
- Results or Outcomes : The results or outcomes are not specified in the source .
ITK Inhibitors
- Scientific Field : Immunology
- Application Summary : Indole derivatives are used as ITK inhibitors . ITK is a protein that plays a key role in the immune response .
- Methods of Application : The methods of application are not specified in the source .
- Results or Outcomes : The results or outcomes are not specified in the source .
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Direcciones Futuras
Indole derivatives, including “Methyl 4-hydroxy-1H-indole-6-carboxylate”, have immense potential for further exploration due to their diverse biological activities . They can be synthesized in a variety of ways and modified to enhance their biological activity and reduce their toxicity. Future research could focus on developing new synthetic methods and exploring the potential therapeutic applications of these compounds .
Propiedades
IUPAC Name |
methyl 4-hydroxy-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)6-4-8-7(2-3-11-8)9(12)5-6/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLHTEHHXRJHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545779 | |
| Record name | Methyl 4-hydroxy-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-1H-indole-6-carboxylate | |
CAS RN |
77140-48-8 | |
| Record name | Methyl 4-hydroxy-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



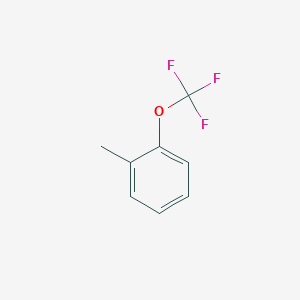
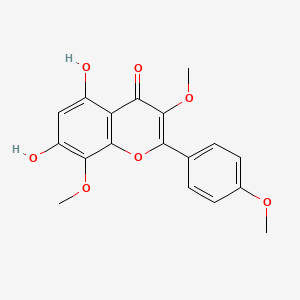
![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)
